(2-Aminoethyl)(tert-butyl)amine
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Overview
Description
(2-Aminoethyl)(tert-butyl)amine is an organic compound with the molecular formula C6H16N2. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound consists of an ethylamine group attached to a tert-butyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Aminoethyl)(tert-butyl)amine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where tert-butylamine is reacted with ethylene oxide in the presence of a catalyst. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(tert-butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Aminoethyl)(tert-butyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which (2-Aminoethyl)(tert-butyl)amine exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. It can also interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: A primary amine with a similar structure but lacks the ethylamine group.
Ethylamine: A primary amine with a simpler structure, lacking the tert-butyl group.
N,N-Dimethylethylamine: A tertiary amine with different substituents on the nitrogen atom
Uniqueness
(2-Aminoethyl)(tert-butyl)amine is unique due to its combination of an ethylamine group and a tert-butyl group. This structure provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
N'-tert-butylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2,3)8-5-4-7/h8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKYKIDIKVWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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